

Fostamatinib IgA nephropathy treatment protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fostamatinib

CAS No.: 901119-35-5

Cat. No.: S637386

[Get Quote](#)

Clinical Trial & Efficacy Data

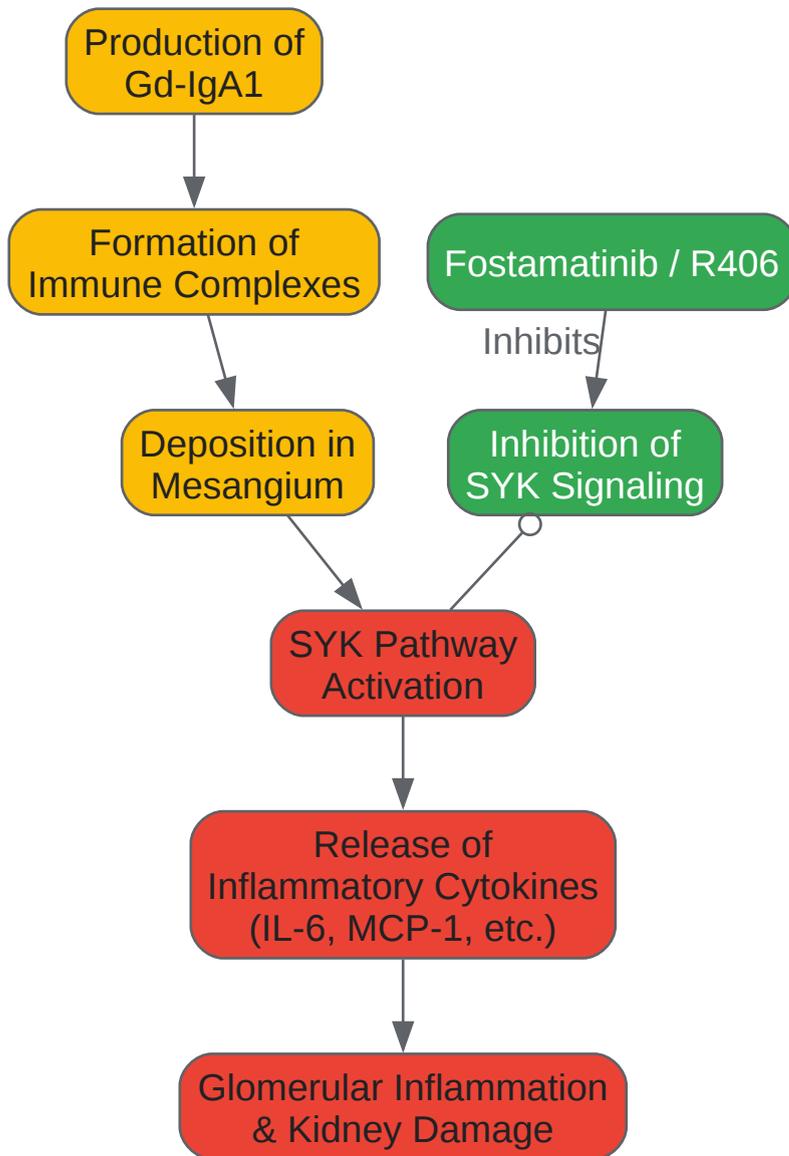
The following table summarizes the design and key efficacy outcomes of the Phase 2 trial for **Fostamatinib** in IgAN [1].

Aspect	Details
Trial Design	Phase 2, randomized, double-blind, placebo-controlled
Participants (N)	76 patients with IgAN
Intervention Groups	Placebo, Fostamatinib 100 mg BID, Fostamatinib 150 mg BID
Treatment Duration	24 weeks
Key Inclusion Criteria	Biopsy-proven IgAN; UPCR >50 mg/mmol (>442 mg/g); eGFR >30 mL/min/1.73 m ² ; on max. tolerated ACEi/ARB [1]
Primary Endpoint	Absolute reduction in proteinuria (UPCR) from baseline to 24 weeks

Aspect	Details
Overall Result	No significant reduction in proteinuria in the overall study population
Key Subgroup Finding	Trend for dose-dependent reduction in median proteinuria at 24 weeks in patients with baseline UPCR >1000 mg/g: Placebo: 14% reduction, Fostamatinib 100 mg: 27% reduction, Fostamatinib 150 mg: 36% reduction [1]
Effect on eGFR	Kidney function remained stable in all groups [1]
Histological Findings	Repeat biopsies (n=39) showed reduced SYK staining in glomerular cells with Fostamatinib, indicating target engagement [1]

Mechanism of Action & Pathophysiology

Fostamatinib is an oral prodrug that is converted to its active metabolite, **R406**, a potent inhibitor of Spleen Tyrosine Kinase (SYK) [2]. The diagram below illustrates its role in the pathogenesis of IgAN.



[Click to download full resolution via product page](#)

The pathophysiology of IgAN involves a "4-hit" process where poorly galactosylated IgA1 (Gd-IgA1) is recognized by autoantibodies, forming immune complexes that deposit in the kidney's glomerular mesangium [3] [4]. This deposition activates mesangial cells, in part through **Fc receptor-mediated signaling** that involves **SYK phosphorylation** [1]. SYK activation triggers a pro-inflammatory cascade, leading to the production of cytokines and chemokines (e.g., IL-6, MCP-1), which drive local inflammation and kidney injury [1]. **Fostamatinib** intervenes by inhibiting SYK, thus suppressing this downstream inflammatory response.

Safety and Tolerability Profile

In the Phase 2 trial, **Fostamatinib** was generally well-tolerated [1]. The most common adverse events included [1]:

- **Diarrhea**
- **Hypertension**
- **Increased liver enzymes (ALT/AST)**

These side effects are consistent with the known safety profile of **Fostamatinib** from its use in other conditions, such as immune thrombocytopenia (ITP) [2].

Research Context and Future Directions

Fostamatinib represents one of several novel agents being investigated for IgAN, which also include endothelin receptor antagonists, targeted immunosuppressants (like Nefecon), B-cell modulators, and complement inhibitors [3] [5].

- **Current Status:** The Phase 2 trial was considered a **proof-of-principle** study, concluding that further investigation in high-risk patients is warranted [1].
- **Research Community View:** The trial is recognized as a collaborative, world-first study, with its design praised for its close collaboration with a patient advisor [6].
- **Knowledge Gap:** The search results indicate that a larger, worldwide clinical trial is hoped for to further investigate **Fostamatinib**'s potential in IgAN, potentially involving a longer treatment period and patients with more advanced disease [6].

Important Omissions and Limitations

Please note that the following detailed information was not available in the search results and would be required for complete application notes:

- **Detailed Laboratory Protocols:** Specific methodologies for assays measuring SYK activity, cytokine profiling, or immunohistochemical techniques.
- **Full Pharmacokinetic/Pharmacodynamic (PK/PD) Data:** Comprehensive data on absorption, distribution, metabolism, and excretion (ADME) of **Fostamatinib** in the IgAN population.

- **Complete Clinical Study Report (CSR):** The search results provide a high-level summary, but lack the exhaustive data, statistical analyses, and individual patient outcomes found in a CSR.

Suggested Next Steps for Researchers

To obtain the missing technical details, you may consider:

- **Consulting Primary Literature:** Searching for the full-text original publication of the Phase 2 trial in a peer-reviewed journal for more granular data.
- **Data Requests:** Exploring the possibility of requesting anonymized patient-level data from the trial sponsor through formal data-sharing platforms.
- **Regulatory Documents:** Reviewing publicly available documents from regulatory agencies like the FDA or EMA, which sometimes contain detailed clinical and pharmacological reviews.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Randomized Trial on the Effect of an Oral Spleen Tyrosine ... [pmc.ncbi.nlm.nih.gov]
2. Fostamatinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. IgA Nephropathy: An Overview of the Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
4. 2025 IgAN KDIGO guidelines: fresh out of press, already ... [nephjc.com]
5. Revolutionising IgA Nephropathy Care in the Era of ... - EMJ [emjreviews.com]
6. Trial offers treatment hope for IgA nephropathy [kidneyresearchuk.org]

To cite this document: Smolecule. [Fostamatinib IgA nephropathy treatment protocols]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b637386#fostamatinib-iga-nephropathy-treatment-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com